AMMONIUMGLYCYRRHIZINAT

Übersicht

Beschreibung

Monoammonium glycyrrhizinate hydrate is a chemical compound derived from glycyrrhizic acid, which is extracted from the root of the licorice plant (Glycyrrhiza glabra). This compound is known for its various pharmacological properties, including anti-inflammatory, anti-ulcer, anti-allergic, antioxidant, and hepatoprotective activities . It is widely used in the treatment of chronic liver diseases, as well as in the food industry as a natural sweetener due to its strong sweet taste, which is approximately 200 times sweeter than sucrose .

Wissenschaftliche Forschungsanwendungen

Monoammoniumglycyrrhizinat-Hydrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.

Biologie: Es wird in Studien im Zusammenhang mit Zellsignalisierung und Genexpression eingesetzt, da es entzündungshemmende und antioxidative Eigenschaften hat.

Medizin: Es wird zur Behandlung chronischer Lebererkrankungen, Magengeschwüren und allergischer Erkrankungen eingesetzt. .

Industrie: Es wird in der Lebensmittelindustrie als natürlicher Süßstoff und in Kosmetikprodukten aufgrund seiner hautberuhigenden Eigenschaften als Zutat verwendet

5. Wirkmechanismus

Monothis compound übt seine Wirkungen über verschiedene Mechanismen aus:

Entzündungshemmend: Es hemmt die Aktivität von Enzymen wie Phospholipase A2 und Cyclooxygenase, wodurch die Produktion von Entzündungsmediatoren reduziert wird.

Antioxidativ: Es verstärkt die Aktivität von antioxidativen Enzymen wie Superoxiddismutase und Katalase, wodurch oxidativer Stress reduziert wird.

Hepatoprotektiv: Es stabilisiert Zellmembranen und hemmt die Freisetzung von Leberenzymen, wodurch Leberzellen vor Schäden geschützt werden

Wirkmechanismus

Target of Action

Ammonium Glycyrrhizinate (AG), also known as Glycyram, is a direct inhibitor of HMGB1 . HMGB1 is a protein that has a crucial role in sustaining inflammatory pathways in the body. AG also targets several DNA/RNA viruses, inhibiting their growth and cellular pathology .

Mode of Action

AG interacts with its targets, primarily HMGB1, to exert its anti-inflammatory, anti-tumor, and anti-diabetic effects . It can also reduce the fluidity of the cell membrane, which reduces intercellular fusion, thus inhibiting the spread of HIV across cells . Moreover, AG exerts anti-inflammatory actions by inhibiting the generation of reactive oxygen species (ROS) by neutrophils .

Biochemical Pathways

AG affects several biochemical pathways. It inhibits cardiac apoptosis and necrosis, has anti-inflammatory and immune regulatory actions, and shows antiviral effects . It also reduces hepatic metabolism of aldosterone and suppresses 5-(beta)-reductase, which is responsible for the well-documented pseudoaldosterone syndrome .

Pharmacokinetics

After oral ingestion, AG is hydrolyzed to 18β-glycyrrhetinic acid (enoxolone) by intestinal bacteria. After absorption from the gut, 18β-glycyrrhetinic acid is metabolized to 3β-monoglucuronyl-18β-glycyrrhetinic acid in the liver. This metabolite circulates in the bloodstream .

Result of Action

The molecular and cellular effects of AG’s action are diverse. It has been found to prevent cytotoxic effects and mitochondrial fragmentation after high-glucose administration in vitro . In vivo, a short-repeated treatment with AG was able to attenuate neuropathic hyperalgesia in streptozotocin-induced diabetic mice . It also has hepatoprotective effects and is applied in the treatment of liver disease .

Action Environment

The action, efficacy, and stability of AG can be influenced by various environmental factors. It’s worth noting that AG is derived from the roots of the licorice plant, Glycyrrhiza glabra, which is native to Europe and Asia . The plant’s growth conditions could potentially influence the quality and concentration of AG.

Biochemische Analyse

Biochemical Properties

Ammonium glycyrrhizinate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including phospholipase A2, cyclooxygenase, and hyaluronidase. These interactions inhibit the activity of these enzymes, which are critical in inflammatory processes . Additionally, ammonium glycyrrhizinate has been shown to inhibit the activity of 11-beta-hydroxysteroid dehydrogenase in the kidney, leading to elevated cortisol levels .

Cellular Effects

Ammonium glycyrrhizinate exerts various effects on different cell types and cellular processes. It has been observed to prevent cytotoxic effects and mitochondrial fragmentation in neuroblastoma cells (SH-SY5Y) under high-glucose conditions . Furthermore, it influences cell signaling pathways by suppressing the translocation of NF-kB into the nuclei and conjugating free radicals . This compound also affects gene expression by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and caspase 3 .

Molecular Mechanism

The molecular mechanism of ammonium glycyrrhizinate involves several pathways. It binds to and inhibits the activity of enzymes such as phospholipase A2 and cyclooxygenase, reducing the production of inflammatory mediators . Additionally, it suppresses the translocation of NF-kB into the nuclei, thereby inhibiting the expression of pro-inflammatory genes . Ammonium glycyrrhizinate also conjugates free radicals, providing antioxidant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ammonium glycyrrhizinate have been observed to change over time. Studies have shown that this compound remains stable under various conditions, but its efficacy may decrease over prolonged periods . Long-term exposure to ammonium glycyrrhizinate has been associated with sustained anti-inflammatory and hepatoprotective effects

Dosage Effects in Animal Models

The effects of ammonium glycyrrhizinate vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and hepatoprotective effects without significant adverse effects . Higher doses have been associated with toxic effects, including hypertension and muscular paralysis . The threshold for these adverse effects varies among different animal models, indicating the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

Ammonium glycyrrhizinate is involved in several metabolic pathways. It is metabolized into glycyrrhetinic acid, which exerts similar pharmacological effects . This compound interacts with enzymes such as 11-beta-hydroxysteroid dehydrogenase, influencing metabolic flux and metabolite levels . Additionally, ammonium glycyrrhizinate affects the metabolism of aldosterone, reducing its hepatic metabolism .

Transport and Distribution

Within cells and tissues, ammonium glycyrrhizinate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound accumulates in specific tissues, including the liver and kidneys, where it exerts its pharmacological effects . The distribution of ammonium glycyrrhizinate within the body is influenced by its interactions with these transporters and binding proteins.

Subcellular Localization

Ammonium glycyrrhizinate exhibits specific subcellular localization, which affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with enzymes and proteins involved in inflammatory and metabolic processes . Understanding the subcellular localization of ammonium glycyrrhizinate is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Monoammonium glycyrrhizinate hydrate is typically synthesized from glycyrrhizic acid. The process involves dissolving glycyrrhizic acid in an organic solvent, followed by the addition of ammonia or ammonium hydroxide. The solution is then subjected to crystallization and centrifugation to obtain high-purity monoammonium glycyrrhizinate .

Industrial Production Methods: In industrial settings, the production of monoammonium glycyrrhizinate involves multiple extraction steps using acidic ethanol. The glycyrrhizic acid is extracted from licorice root, and the resulting solution is neutralized with ammonia. The product is then purified through crystallization and decolorization using activated carbon .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Monoammoniumglycyrrhizinat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Glycyrrhetinsäure-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Glycyrrhizinsäure in Glycyrrhetinsäure umwandeln.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen des Glycyrrhizinsäure-Anteils auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Essigsäureanhydrid und Schwefelsäure werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte:

Oxidation: Glycyrrhetinsäure-Derivate.

Reduktion: Glycyrrhetinsäure.

Substitution: Verschiedene Glycyrrhizinsäure-Ester.

Vergleich Mit ähnlichen Verbindungen

Monoammoniumglycyrrhizinat ist im Vergleich zu anderen Glycyrrhizinsäure-Derivaten einzigartig, da es eine spezifische Ammoniumsalzform hat, die seine Löslichkeit und Bioverfügbarkeit erhöht. Ähnliche Verbindungen umfassen:

Dipotassiumglycyrrhizinat: Eine andere Salzform von Glycyrrhizinsäure mit ähnlichen pharmakologischen Eigenschaften, aber unterschiedlichen Löslichkeitseigenschaften.

Glycyrrhizinsäure: Die Ausgangssubstanz mit breiteren Anwendungen, aber geringerer Löslichkeit.

Glycyrrhetinsäure: Ein Metabolit der Glycyrrhizinsäure mit starken entzündungshemmenden und antitumoralen Aktivitäten .

Monothis compound-Hydrat zeichnet sich durch seine erhöhte Löslichkeit und sein spezifisches pharmakologisches Profil aus, was es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen macht.

Eigenschaften

Key on ui mechanism of action |

GLYCYRRHIZIC ACID & ITS DERIVATIVES SHOWED PRONOUNCED ANTIINFLAMMATORY ACTION, INHIBITED DEVELOPMENT OF HISTAMINE-, SEROTONIN-, BRADKININ-, & FORMALIN-INDUCED EDEMA, & DECR VASCULAR PERMEABILITY. |

|---|---|

CAS-Nummer |

53956-04-0 |

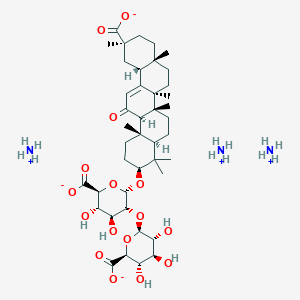

Molekularformel |

C42H71N3O16 |

Molekulargewicht |

874.0 g/mol |

IUPAC-Name |

triazanium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C42H62O16.3H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);3*1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;;/m0.../s1 |

InChI-Schlüssel |

VGYQVMWYFPOAAE-DWJAGBRCSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N |

Isomerische SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)[O-].[NH4+].[NH4+].[NH4+] |

Kanonische SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[NH4+].[NH4+].[NH4+] |

Aussehen |

Solid powder |

Color/Form |

Crystals from glacial acetic acid PLATES OR PRISMS FROM ACETIC ACID |

melting_point |

220 °C decomposes |

Key on ui other cas no. |

53956-04-0 |

Physikalische Beschreibung |

Solid with intensely sweet taste; [Merck Index] Crystalline plates or prisms; [MSDSonline] |

Reinheit |

>95% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

68083-53-4 |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Freely sol in hot water, alcohol; practically insol in ether SLIGHTLY SOL IN ETHER |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(+)-Glycyram; 18β-Glycyrrhizic acid monoammonium salt; Ammonium glycyrrhizate; Ammonium glycyrrhizinate; Glycamil; Glycymin; Glycyron ammonium salt; Glycyron monoammonium salt; Glycyrram; Glycyrrhizic acid ammonium salt; Glycyrrhizic acid monoammonium salt; Glycyrrhizin ammonium salt; Glycyrrhizin monoammonium salt; Magnasweet; Monoammonium 18β-glycyrrhizinate; Monoammonium glycyrrhizate; Monoammonium glycyrrhizinate; NSC 2800; NSC 35348. |

Herkunft des Produkts |

United States |

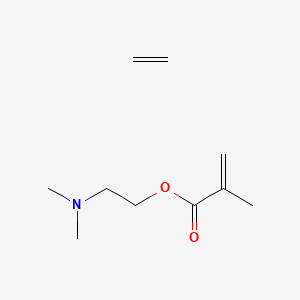

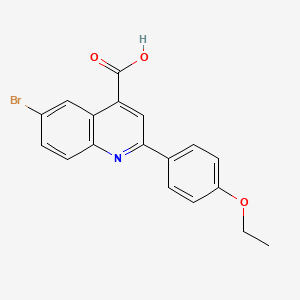

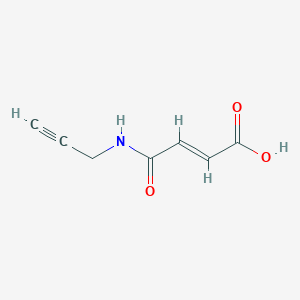

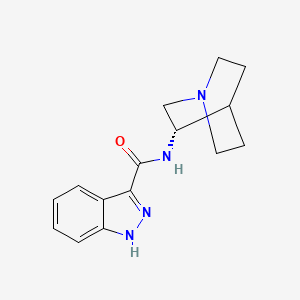

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1671845.png)

![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-2-[3-[4-(3-aminopropylamino)butylamino]propylamino]acetamide](/img/structure/B1671846.png)